molecular formula C10H9N3 B1355341 5-Phenylpyridazin-3-amine CAS No. 105537-97-1

5-Phenylpyridazin-3-amine

Cat. No.: B1355341
CAS No.: 105537-97-1
M. Wt: 171.2 g/mol
InChI Key: MORAVCUWJRVGHR-UHFFFAOYSA-N
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Description

5-Phenylpyridazin-3-amine is a heterocyclic organic compound featuring a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a phenyl group at the 5-position and an amine group at the 3-position. The phenyl group enhances lipophilicity and π-π stacking interactions, while the amine group offers hydrogen-bonding capabilities, critical for biological activity or coordination chemistry .

Properties

IUPAC Name

5-phenylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORAVCUWJRVGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of mucochloric acid with benzene derivatives, followed by further functionalization to introduce the amino group at the 3-position . Another approach involves the use of cyanoacetamides, which are treated with various substituted aryl or heteryl amines to yield the desired pyridazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyridazin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as alkyl halides or acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

5-Phenylpyridazin-3-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5-phenylpyridazin-3-amine:

Compound Name Structure/Substituents Molecular Formula Key Properties/Applications Safety Information (GHS Codes)
5-Methylpyridazin-3-amine Pyridazine with 5-methyl, 3-amine C₅H₇N₃ Intermediate in drug synthesis P261, P264, P270, P271 (see )
5-(Phenylmethoxymethyl)-1H-pyrazol-3-amine Pyrazole with phenylmethoxymethyl, 3-amine C₁₁H₁₃N₃O Potential bioactive scaffold No specific data (see )
3-Methyl-1-phenyl-1H-pyrazol-5-amine Pyrazole with 3-methyl, 1-phenyl, 5-amine C₁₀H₁₁N₃ Photostability in dyes/ligands Not reported (see )
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine with methoxy, amine C₁₁H₁₁N₃O Kinase inhibitor candidate No safety data (see )

Key Differences and Research Findings

This compound: The phenyl group introduces steric bulk and electron-withdrawing effects (via conjugation), which may reduce reactivity but improve binding to aromatic receptors (e.g., enzyme active sites).

Biological Activity

  • Pyrazole derivatives like 3-Methyl-1-phenyl-1H-pyrazol-5-amine exhibit photostability and are used in coordination chemistry, suggesting that this compound could serve as a ligand for metal complexes .
  • Bipyridine analogs (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine ) are explored as kinase inhibitors, implying that this compound’s rigid structure might similarly target protein kinases .

Solubility and Lipophilicity

  • Methyl and methoxy substituents (e.g., in and ) improve aqueous solubility compared to phenyl groups. The phenyl group in this compound likely reduces solubility but enhances membrane permeability, a critical factor in drug design.

Biological Activity

5-Phenylpyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data tables.

This compound primarily acts through the inhibition of phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting these enzymes, the compound enhances the signaling pathways mediated by these secondary messengers, leading to various cellular effects.

Key Mechanisms Include:

  • Inhibition of PDE Enzymes: This results in increased levels of cAMP and cGMP, activating protein kinase A (PKA) and protein kinase G (PKG), respectively.
  • Induction of Apoptosis: In cancer cell lines, this compound has demonstrated the ability to induce cell cycle arrest and promote apoptosis, highlighting its potential as an anticancer agent.

The biochemical interactions of this compound extend to various enzymes and proteins, influencing several biological processes.

Biochemical Analysis:

PropertyDescription
Enzyme Interaction Inhibits phosphodiesterase enzymes, affecting cyclic nucleotide levels.
Cellular Effects Alters cell signaling pathways and gene expression.
Metabolic Pathways Primarily metabolized by liver enzymes, including cytochrome P450 isoforms.

Cellular Effects

The compound's effects on different cell types have been extensively studied. Notably, it exhibits antiproliferative effects in cancer cells, which can be attributed to its ability to induce apoptosis and inhibit cell growth.

Cellular Activity:

  • Cancer Cells: Induces apoptosis and cell cycle arrest.
  • Inflammatory Response: Exhibits anti-inflammatory properties at lower doses.

Research Findings

Recent studies have provided insights into the therapeutic potential of this compound across various medical fields.

Case Studies:

  • Anticancer Activity: A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro, with IC50 values indicating potent activity.
  • Antimicrobial Properties: Preliminary screening revealed that this compound possesses antimicrobial activity against several pathogenic strains, suggesting its potential as an antibiotic agent .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Induces apoptosis in cancer cells; inhibits proliferation.
Antimicrobial Effective against various pathogens; potential for antibiotic development .
Anti-inflammatory Exhibits beneficial effects in inflammation models at low doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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